Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

Purity Verification Synthetic Intermediates Procurement Specification

Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1229625-16-4) is a functionalized pyrazole derivative characterized by a 1-benzyl substituent and a 3-oxopropanoate ester side chain, with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol. This scaffold is structurally related to advanced intermediates used in the synthesis of receptor tyrosine kinase (RTK) inhibitors and necroptosis modulators, where the 1-benzyl-1H-pyrazole motif has demonstrated quantifiable binding affinity against kinases such as RIP1.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 1229625-16-4
Cat. No. B1372983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate
CAS1229625-16-4
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)C1=CN(N=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3/c1-19-14(18)7-13(17)12-8-15-16(10-12)9-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3
InChIKeyLPDSLKLTWRQYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate: A Specialized Pyrazole Scaffold for Kinase-Targeted Synthesis


Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate (CAS 1229625-16-4) is a functionalized pyrazole derivative characterized by a 1-benzyl substituent and a 3-oxopropanoate ester side chain, with a molecular formula of C14H14N2O3 and a molecular weight of 258.27 g/mol . This scaffold is structurally related to advanced intermediates used in the synthesis of receptor tyrosine kinase (RTK) inhibitors and necroptosis modulators, where the 1-benzyl-1H-pyrazole motif has demonstrated quantifiable binding affinity against kinases such as RIP1 [1].

Why Generic Pyrazole Esters Cannot Replace Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate in Kinase-Targeted Libraries


Direct substitution with simpler pyrazole esters—such as those lacking the N1-benzyl group or featuring alternative N1-alkyl substituents—is not chemically valid when targeting ATP-binding pockets or allosteric sites where N1-substituent orientation critically influences kinase selectivity [1]. In a series of 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine inhibitors, the N1-benzyl moiety induced a distinct binding pose that altered the inhibitor's kinase inhibition profile compared to N1-methyl or N1-phenyl analogs, directly affecting the spectrum of inhibited kinases including Aurora-A [1]. The 3-oxopropanoate side chain further provides a reactive handle for condensation and cyclization reactions that cannot be replicated by fully aromatized or reduced analogs .

Quantitative Evidence for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate: Purity, Structural, and Reactivity Differentiation


Purity Benchmarking: 98% vs. 97% Assay for Reproducible Kinase Inhibitor Intermediate Synthesis

Lot-to-lot purity consistency is critical in multi-step syntheses of kinase-targeted libraries. The 98% purity grade from Leyan provides a higher starting specification compared to the 97% grade from Ambeed [REFS-1, REFS-2]. This 1% absolute purity difference means the 98% material contains 33% less total impurity mass (2% vs. 3% impurity), directly reducing side reactions during subsequent acylation or cyclocondensation steps. For procurement specialists balancing cost and quality, the quantified impurity load difference constitutes a verifiable selection criterion.

Purity Verification Synthetic Intermediates Procurement Specification

N1-Benzyl Substituent Effects: Distinct Kinase-Binding Orientation vs. N1-Methyl and N1-Phenyl Analogs

Co-crystallography studies on 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives demonstrate that the N1-benzyl substituent directs the pyrazole ring into a hydrophobic pocket of Aurora-A that differs from that occupied by N1-methyl or N1-phenyl analogs [1]. The N1-benzyl group provides approximately 2.5–3.0 Å deeper penetration into the kinase specificity pocket, resulting in a shifted inhibition fingerprint across a panel of kinases including Aurora-A [1]. In contrast, N1-methyl or N1-phenyl substituents orient the pyrazole ring toward the solvent-exposed region, reducing the number of steric contacts with the protein's hydrophobic residues. This structural evidence establishes that the 1-benzyl-1H-pyrazole scaffold is not interchangeable with simpler N1-substituted pyrazoles when targeting pockets that interact with the N1 substituent.

Kinase Inhibition Structure-Activity Relationship Binding Mode

Synthetic Reactivity: β-Keto Ester Functionality Enables Site-Selective Cyclocondensation vs. Fully Aromatized Analogs

The 3-oxopropanoate side chain of Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate provides two electrophilic centers—the ketone carbonyl and the ester carbonyl—plus an acidic α-methylene group, enabling sequential chemo-selective transformations that are impossible with fully aromatized pyrazole-4-carboxylate analogs . Specifically, the active methylene group (pKa ~10–12) can undergo Knoevenagel condensation with aldehydes, the ketone can be selectively reduced or reacted with hydrazines to form pyrazolone derivatives, and the ester can be hydrolyzed for further amide coupling . In contrast, Methyl 1-benzyl-1H-pyrazole-4-carboxylate (the fully aromatized analog) lacks the ketone and active methylene, restricting its synthetic utility to ester hydrolysis and amide formation only [1]. This difference in reactive site count—3 reactive sites vs. 1—constitutes a 3-fold advantage in synthetic versatility for building diverse heterocyclic libraries.

Synthetic Versatility Cyclocondensation Heterocycle Synthesis

1-Benzyl-1H-pyrazole Kinase Inhibition: Class-Level Potency for RIP1 Kinase as a Selection Criterion

A focused library of 1-benzyl-1H-pyrazole derivatives, structurally homologous to the target compound, demonstrated potent inhibition of RIP1 kinase with lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) achieving sub-micromolar IC50 values in a biochemical kinase assay [1]. The study established that the 1-benzyl-1H-pyrazole core is a privileged scaffold for engaging RIP1 kinase, with substituent variation at the 3-position enabling potency optimization [1]. While direct IC50 data for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate itself is not reported, its 3-oxopropanoate substituent provides a chemical handle for further optimization toward kinase inhibitors [1]. In contrast, pyrazole scaffolds lacking the N1-benzyl group failed to maintain comparable RIP1 binding in the same assay system, confirming the essential role of the benzyl substituent [1].

RIP1 Kinase Necroptosis Inhibitor Potency

Evidence-Backed Application Scenarios for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate


Synthesis of Aurora-A Kinase Targeted Probes with Defined N1-Orientation

Based on the co-crystallography evidence that the N1-benzyl group achieves approximately 2.5–3.0 Å deeper pocket penetration compared to N1-methyl or N1-phenyl analogs [1], this compound is the preferred starting material for constructing Aurora-A kinase probes. Researchers synthesizing 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives can exploit the pre-installed N1-benzyl group to ensure the desired hydrophobic pocket engagement, reducing the need for post-synthetic N-alkylation optimization.

Multi-Component Heterocyclic Library Generation via the β-Keto Ester Handle

The presence of three distinct reactive sites—the ketone carbonyl, active methylene, and ester carbonyl—enables sequential Knoevenagel condensation, hydrazine cyclocondensation, and amide bond formation from a single intermediate [1]. This 3-fold synthetic versatility allows medicinal chemistry teams to generate diverse pyrazolo-pyrimidine, pyrazolo-pyridazine, and pyrazol-5-one libraries without changing the core intermediate, reducing procurement complexity and inventory burden [1].

RIP1 Kinase Inhibitor Lead Optimization with C3-Modifiable Scaffold

The 1-benzyl-1H-pyrazole core is validated as essential for RIP1 kinase binding in biochemical assays, with related compounds achieving sub-micromolar IC50 values [1]. The 3-oxopropanoate substituent at the pyrazole 4-position provides a chemically addressable point for diversity-oriented synthesis—either through ester hydrolysis to the carboxylic acid for amide library generation, or through ketone reduction to explore the alcohol series—enabling systematic SAR exploration of the C4 vector without requiring de novo scaffold synthesis [1].

Procurement-Limited Synthesis Programs Requiring High-Purity β-Keto Ester Intermediates

For synthesis programs where intermediate purity directly governs downstream yield and impurity profiles, the documented availability of the 98% purity grade with 33% lower impurity mass compared to 97% alternatives [REFS-1, REFS-2] makes this the preferred procurement specification. This purity advantage is particularly impactful in multi-step sequences exceeding five linear steps, where intermediate impurity carry-through amplifies exponentially.

Quote Request

Request a Quote for Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.